Yessotoxin
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,3S,5R,7S,9R,11S,13R,14S,16R,18S,20R,22S,25R,27S,30S,31R,33S,34R,35R,37S,40S,42R,44S,46R,48S)-34-hydroxy-40-[(2R,3E)-2-hydroxy-5-methylideneocta-3,7-dien-2-yl]-13,25,27,30,35-pentamethyl-39-methylidene-13-(2-sulfooxyethyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H82O21S2/c1-10-11-28(2)12-15-51(5,57)50-30(4)20-39-38(71-50)26-46-55(9,74-39)49(56)48-42(70-46)24-41-47(72-48)29(3)13-16-53(7)44(69-41)27-43-54(8,76-53)17-14-31-32(68-43)21-34-33(65-31)22-35-36(66-34)23-40-37(67-35)25-45(75-78(61,62)63)52(6,73-40)18-19-64-77(58,59)60/h10,12,15,29,31-50,56-57H,1-2,4,11,13-14,16-27H2,3,5-9H3,(H,58,59,60)(H,61,62,63)/b15-12+/t29-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43-,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54+,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDZFJGUKMTQB-AVHIVUAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]2[C@H](CC(=C)[C@H](O2)[C@@](C)(/C=C/C(=C)CC=C)O)O[C@@]1([C@@H]9O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H82O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880023 | |
| Record name | Yessotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1143.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112514-54-2 | |
| Record name | Yessotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112514-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yessotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112514542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yessotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YESSOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6M9FM2L2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | YESSOTOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthetic Pathways of Yessotoxin and Its Analogues
Polyketide Biosynthesis in Dinoflagellates: General Principles
Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, a process that shares similarities with fatty acid synthesis. nih.govmdpi.com In dinoflagellates, this synthesis is characterized by remarkable complexity and results in the creation of large and structurally unique molecules. researchgate.netnih.gov
The general principles of polyketide biosynthesis in these organisms include:
Enzyme Machinery : The chemical structures of polyketides produced by dinoflagellates, including their large size and complexity, suggest they are synthesized by Type I polyketide synthases (PKSs). nih.govmdpi.com These are large, multifunctional enzymes composed of multiple modules, where each module is responsible for one cycle of chain elongation. nih.gov A minimal PKS module contains an acyltransferase (AT) domain, a β-ketosynthase (KS) domain, and an acyl carrier protein (ACP). mdpi.com
Building Blocks : Unlike the broader range of starter units seen in bacterial polyketide synthesis, dinoflagellates predominantly utilize acetate as the primary building block. researchgate.netmdpi.com Glycolate is also sometimes used. researchgate.net
Chain Elongation and Modification : The polyketide chain is assembled by the sequential addition of two-carbon units derived from acetate. researchgate.net Structural diversity is achieved by variations in the post-condensation reactions. In fatty acid synthesis, each elongation cycle is typically followed by β-ketoacyl reduction, dehydration, and enoyl reduction. In polyketide synthesis, any or all of these steps may be omitted, leading to a wide array of possible structures. mdpi.com
Unusual Chemistry : Dinoflagellate polyketide biosynthesis is notable for its unique and sometimes unpredictable chemical transformations. bohrium.com These include carbon deletion steps and distinct alkylation mechanisms that differ from those observed in bacteria and fungi. bohrium.comnoaa.gov
Specific Mechanistic Steps in Yessotoxin Biosynthesis
While the complete biosynthetic pathway of this compound has not been fully elucidated, labeling experiments have provided crucial details about the specific steps involved in the construction of its carbon skeleton.
The backbone of the this compound molecule is assembled primarily from acetate units. mdpi.com A key study involving feeding the dinoflagellate P. reticulatum with 13C-labeled sodium acetate revealed the origin of most of the carbon atoms in the YTX structure. mdpi.com The experiment demonstrated that the formation of the polyketide chain in this compound involves not just the straightforward incorporation of acetate units but also more complex processes. researchgate.net
The key findings from the isotopic labeling study are summarized below:
| Precursor | Number of Carbons Labeled in this compound |
| [1-13C] acetate (carboxyl carbon) | 15 |
| [2-13C] acetate (methyl carbon) | 37 |
This labeling pattern indicates that the biosynthesis of this compound involves the head-to-tail assembly of acetate units, a characteristic feature of polyketide synthesis. nih.gov However, the data also reveals irregularities. Notably, carbons C-1, C-2, and C-50 of the this compound molecule were not labeled by any form of acetate. mdpi.com Further experiments showed that the C-50 carbon was labeled by [methyl-13C] methionine, indicating its origin from S-adenosyl methionine (SAM), a common methyl donor in biological systems. mdpi.com The incorporation of precursors also points towards the occurrence of carboxyl carbon deletions, a known feature in the biosynthesis of other dinoflagellate polyethers like brevetoxin. bohrium.comresearchgate.net
The biosynthesis of complex polyketides in dinoflagellates often involves unusual alkylation events, where methyl groups are added to the growing polyketide chain. bohrium.com In many dinoflagellate-derived polyketides, the incorporation of the methyl group from acetate occurs at positions derived from the C2 (methyl) carbon of acetate. nih.gov However, unique mechanisms also allow for alkylation at the beta-position (β-alkylation) of the growing chain. These unique alkylation patterns, along with carbon deletion steps, contribute significantly to the structural complexity of dinoflagellate polyketides. bohrium.com While specific studies on the β-alkylation sites in this compound are not detailed in the literature, the general principles observed in the biosynthesis of other complex dinoflagellate polyethers suggest that such mechanisms are likely involved in generating the specific stereochemistry of the this compound backbone.
Molecular Genetics of this compound Biosynthesis
The molecular genetics underlying the biosynthesis of this compound and other dinoflagellate toxins are still in the early stages of investigation. nih.govnih.gov Research in this area has been significantly challenged by the extraordinarily large and complex genomes of dinoflagellates. noaa.govnih.gov Dinoflagellate genomes can be thousands of times larger than human genomes and contain modified nucleotides and unique gene arrangements, such as genes organized in repetitive tandem arrays that undergo trans-splicing. noaa.govnih.gov
Despite these challenges, some progress has been made. The identification of Type I PKS genes in toxic dinoflagellate species provides strong evidence that these enzymes are responsible for polyketide toxin biosynthesis. nih.govnih.gov Studies have confirmed the eukaryotic origin of these PKS genes in dinoflagellates, ruling out the possibility that they originate from symbiotic bacteria. nih.gov However, to date, no specific genes have been directly linked to the biosynthesis of this compound. nih.gov The regulation of these PKS genes also remains largely unclear, with evidence suggesting that post-transcriptional regulation may play a more significant role than transcriptional control in dinoflagellates. nih.gov
Future research using advanced transcriptomic and genomic tools will be essential to unravel the specific genes, enzymes, and regulatory networks that govern the biosynthesis of this compound and its analogues in dinoflagellates. researchgate.net
Structural Characterization and Analogue Diversity of Yessotoxins
Overview of Yessotoxin Analogues Identified in Shellfish
Filter-feeding shellfish accumulate yessotoxins by ingesting toxic dinoflagellates mdpi.com. Within the shellfish, the parent toxins can be metabolized into other analogues, leading to a different and often more complex toxin profile than that found in the algae.
The first YTX analogue discovered in mollusks was 45-hydroxy-YTX, isolated from the scallop Patinopecten yessoensis in Japan nih.govmdpi.com. This is often the most abundant analogue found in shellfish, followed by carboxy-YTX nih.gov. The presence of 45-hydroxy-YTX is clearly related to the presence of YTX researchgate.netnih.gov. Other analogues identified in various shellfish species include 45-hydroxyhomo-YTX, carboxyhomo-YTX, and desulfated derivatives like 1-desulfocarboxyhomo-YTX nih.govmdpi.com. The metabolism of YTX to 45-hydroxyYTX and carboxyYTX in mussels has been reported tandfonline.com.
Interestingly, many of the analogues first discovered in shellfish have subsequently been identified in cultures of the producer dinoflagellates, blurring the line between primary production and metabolic byproducts tandfonline.com. However, some analogues appear to be exclusively the result of shellfish metabolism. For instance, in a long-term study of Galician bivalves, only YTX and its metabolite 45-OH YTX were detected among the regulated analogues researchgate.netnih.gov.
The following table lists some of the this compound analogues commonly identified in contaminated shellfish.
| This compound Analogue | Commonly Found In |
|---|---|
| 45-hydroxy-YTX | Scallops (Patinopecten yessoensis), Mussels (Mytilus edulis), Cockles |
| Carboxy-YTX | Mussels |
| 45-hydroxyhomo-YTX | Mussels |
| Carboxyhomo-YTX | Mussels |
| 41a-homo-YTX | Mussels (Mytilus edulis) |
| 44,45-dihydroxy-YTX | Mussels (Mytilus edulis) |
| 1-desulfo-YTX | Mussels |
| 45-hydroxycarboxy-YTX | Mussels (Mytilus edulis) |
Methods for Analogue Characterization: Nuclear Magnetic Resonance and Mass Spectrometry Techniques
The structural elucidation of this compound and its numerous analogues relies heavily on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) nih.govmdpi.com. These methods provide complementary information essential for full characterization.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is crucial for detecting and identifying YTX analogues nih.gov. LC-MS techniques can define the molecular weight of a toxin and characterize its fragmentation pattern waikato.ac.nz. Advanced methods like tandem mass spectrometry (MS/MS or MSn) allow for the progressive fragmentation of ions, generating a "fingerprint" that helps to identify known analogues or reveal structural similarities and differences in novel ones waikato.ac.nz. For example, the identification of YTX analogues by mass spectrometry is often based on the characteristic loss of a sulfate (B86663) group (SO₃) upon fragmentation core.ac.uk.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the complete chemical structure, including the precise atom connectivity and the three-dimensional stereochemistry of a molecule nih.govwaikato.ac.nz. While MS can suggest the location of a modification (like an extra methyl group), it often cannot definitively place it or determine its orientation waikato.ac.nz. One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to establish the full structure of new analogues, a process that was used to determine the original planar structure of YTX nih.govmdpi.comresearchgate.net.
Together, these techniques are powerful tools. MS is used for initial detection, quantification, and preliminary characterization in complex mixtures like shellfish extracts, while NMR is indispensable for the unambiguous structural determination of newly isolated analogues nih.govresearchgate.net.
Variability in this compound Analogue Profiles Across Strains and Geographical Regions
The production of yessotoxins and the specific profile of analogues show significant variability, which is dependent on both the genetic strain of the dinoflagellate and its geographical origin researchgate.netcsic.es.
Studies comparing different strains of the same species have revealed substantial differences in their toxin profiles. For example, an analysis of four Spanish strains of Protoceratium reticulatum showed that three produced YTX as the main toxin, while the fourth predominantly produced homoYTX researchgate.netcsic.es. In the same study, three strains of P. reticulatum from the USA did not produce any detectable YTXs under the culture conditions used researchgate.netcsic.es. Similarly, high intra-specific variability has been observed among three cultured isolates of Lingulodinium polyedra from the same fjord system in Sweden; the strains differed markedly in their toxin profiles, and none produced YTX as the dominant analogue awi.de.
Geographical origin is a major factor influencing toxin profiles. P. reticulatum strains from different parts of the world, including New Zealand, Japan, Norway, Spain, and Canada, exhibit complex and varied YTX profiles researchgate.nettandfonline.com. While YTX is usually the major toxin in this species, certain strains from Japan and Spain have been found where homoYTX is dominant researchgate.net. The toxin profile of Gonyaulax spinifera from the Benguela Current off Namibia was found to be similar to toxic strains from Italy and New Zealand, suggesting some phylogenetic linkage in toxin production nih.govbohrium.com.
This variability extends to the shellfish that consume these dinoflagellates. In the Galician Rías of Spain, the levels and presence of YTX and 45-OH YTX in bivalves vary significantly across different geographical sampling areas researchgate.netnih.gov. This demonstrates that the toxin profile in a given region is a direct reflection of the specific toxic dinoflagellate strains present in that area csic.es.
Cellular and Subcellular Mechanisms of Yessotoxin Action
Interaction with Cytoskeletal Dynamics and Adhesion Molecules
Yessotoxin significantly impacts the cellular cytoskeleton and cell adhesion molecules, leading to structural and functional alterations.
YTX induces a selective disruption of the E-cadherin-catenin system in epithelial cells, a critical complex for cell-cell adhesion mdpi.combrill.comnih.govnih.gov. In MCF-7 breast cancer cells, YTX treatment leads to the accumulation of a 100 kDa fragment of E-cadherin, termed ECRA(100) mdpi.combrill.comnih.govnih.gov. This accumulation was not initially accompanied by a decrease in intact E-cadherin but resulted in a collapse of the entire E-cadherin system after 2-5 days of treatment nih.govnih.gov. ECRA(100) is characterized as an E-cadherin fragment lacking its intracellular domain and is not released into the culture media nih.gov. The accumulation of this fragment was also observed in other epithelial cell lines like human intestine Caco-2 and MDCK cells nih.gov. This disruption is further characterized by reduced levels of beta- and gamma-catenins bound to E-cadherin, without a concomitant decrease in their total cytosolic pools nih.gov.
While in vitro studies consistently show this disruption, in vivo studies with oral administration of YTX in mice have presented contradictory results. Some findings suggest that oral YTX administration might stabilize E-cadherin in mouse colon rather than disrupting it, potentially by slowing down the complete disposal of ECRA(100) researchgate.netunimore.it. This indicates that the effect on the E-cadherin system can be influenced by the cellular context and route of exposure researchgate.net.
This compound is known to cause significant disruption of cytoskeletal components, particularly microfilaments (F-actin). Studies in various cell lines, including cultured cerebellar neurons, insect fat body IPLB-LdFB cells, and mouse fibroblast NIH3T3 cells, have demonstrated a time- and concentration-dependent depolymerization of F-actin microfilaments mdpi.comoup.comnih.govmdpi.comnih.govresearchgate.net. For instance, in cerebellar neurons, exposure to YTX (25 nM) for 30-48 hours led to a significant decrease in filamentous actin fluorescence oup.com.
Beyond F-actin, YTX also affects other cytoskeletal proteins. It has been shown to induce the cleavage of tensin, a cytoskeletal protein located at focal adhesion contacts that links F-actin filaments to the extracellular matrix mdpi.comresearchgate.netnih.gov. This cleavage leads to tensin's translocation to the cell center, potentially altering cell shape and contributing to the disassembly of the F-actin cytoskeleton researchgate.netnih.gov. In Purkinje cells of the cerebellum, YTX exposure led to changes in neurotubule and neurofilament immunoreactivity and localization patterns, suggesting involvement in neurological disorders nih.govnih.gov. Early lysosomal damage has also been identified as a common initial step in YTX toxicity, preceding the progressive depolymerization of actin microfilaments mdpi.comnih.gov.
The effects of YTX on cytoskeletal components are summarized below:
| Cytoskeletal Component | Effect of this compound | Cellular Models | Key Findings | Citations |
| F-actin Microfilaments | Depolymerization/Disruption | Cultured cerebellar neurons, Insect fat body IPLB-LdFB cells, Mouse fibroblast NIH3T3 cells, Mouse myoblast cells | Time- and concentration-dependent decrease in filamentous actin; associated with apoptotic events. | mdpi.comoup.comnih.govmdpi.comnih.govresearchgate.net |
| Tensin | Cleavage and translocation | L6 and BC3H1 myoblast cell lines | Disassembly of F-actin cytoskeleton and cleavage of tensin, affecting cell shape and focal adhesions. | mdpi.comresearchgate.netnih.gov |
| Neurotubules & Neurofilaments | Altered immunoreactivity and localization | Purkinje cells (cerebellum) | Suggests involvement in neurological disorders. | nih.govnih.gov |
Impact on Organelle Function and Cellular Stress Responses
This compound's cytotoxic actions extend to vital cellular organelles, particularly mitochondria and the endoplasmic reticulum, triggering stress responses that can lead to various cell death pathways.
This compound has a notable impact on mitochondrial function, specifically by increasing mitochondrial membrane permeability and promoting the opening of the mitochondrial permeability transition pore (mPTP) mdpi.comnih.govmdpi.comnih.govcore.ac.ukresearchgate.net. This effect has been observed in various cell types, including rat liver mitochondria and myoblast cell lines mdpi.commdpi.comnih.gov. The opening of the mPTP is a critical event in the intrinsic apoptotic pathway, as it leads to the destabilization of mitochondrial membrane potential and the release of pro-apoptotic proteins from the intermembrane space into the cytosol core.ac.uk. These released proteins, such as cytochrome c, Smac/DIABLO, apoptotic inducing factor (AIF), and endonuclease G, subsequently activate caspases, particularly caspase-9 and caspase-3, leading to programmed cell death core.ac.uk.
This compound is also recognized for its ability to induce endoplasmic reticulum (ER) stress researchgate.netffi.noresearchgate.netnih.gov. ER stress occurs when the accumulation of excessive unfolded or misfolded proteins disturbs the normal physiological state of the ER researchgate.netnih.gov. YTX exposure can trigger a ribotoxic stress response, characterized by the activation of stress-activated protein kinases (e.g., p38 mitogen-activated protein kinase, c-jun N-terminal kinase (JNK)), ribosomal RNA cleavage, and inhibition of protein synthesis ffi.noresearchgate.netunit.no. This ribotoxic stress can be linked to ER stress induction researchgate.netunit.no.
In glioma cells, YTX induces a deregulation of lipid metabolism as a consequence of ER stress, which in turn arrests the cell cycle and inhibits protein synthesis nih.gov. ER stress induced by YTX can lead to various forms of programmed cell death, including autophagy and paraptosis, which are often observed when cells exhibit resistance to apoptosis mdpi.comresearchgate.netffi.noresearchgate.netnih.gov. For instance, in BC3H1 myoblast cells, YTX treatment induced paraptosis-like cell death accompanied by extensive cytoplasmic vacuolation derived from the dilation of the ER and mitochondria researchgate.net.
The impact of YTX on organelle function and cellular stress responses is summarized below:
| Organelle/Stress Response | Effect of this compound | Cellular Models | Key Findings | Citations |
| Mitochondria (mPTP) | Increased permeability, mPTP opening | Rat liver mitochondria, Myoblast cell lines | Leads to destabilization of mitochondrial membrane potential and release of pro-apoptotic proteins. | mdpi.comnih.govmdpi.comnih.govcore.ac.ukresearchgate.net |
| Endoplasmic Reticulum (ER Stress) | Induction of ER stress | BC3H1 cells, Glioma cells | Leads to deregulation of lipid metabolism, cell cycle arrest, inhibition of protein synthesis, and induction of autophagy/paraptosis. | researchgate.netffi.noresearchgate.netnih.govunit.no |
Ribotoxic Stress Mechanisms
This compound has been demonstrated to trigger a ribotoxic stress response in various cell lines, including L6 and BC3H1 myoblast cells. researchgate.netnih.govresearchgate.net This response is characterized by a cascade of molecular events indicative of ribosomal damage and subsequent cellular distress. Key features of YTX-induced ribotoxic stress include the cleavage of 28S ribosomal RNA (rRNA) and a notable inhibition of protein synthesis. researchgate.netnih.gov
Furthermore, YTX exposure leads to the activation of several mitogen-activated protein kinases (MAPKs), which are central modulators of stress responses. Specifically, activation of p38 MAPK, the stress-activated protein kinase c-jun (JNK/SAPK1), and the double-stranded RNA-activated protein kinase (PKR) has been observed. researchgate.netnih.govresearchgate.netresearchgate.net These findings collectively support the classification of YTX as a ribotoxin, highlighting its capacity to directly interfere with ribosomal function and protein synthesis machinery. mdpi.comresearchgate.netnih.govresearchgate.net
Table 1: Key Indicators of this compound-Induced Ribotoxic Stress
| Indicator | Observed Effect | Cell Lines | Reference |
| 28S rRNA Cleavage | Induced | L6, BC3H1 myoblast cells | researchgate.netnih.gov |
| Protein Synthesis | Inhibited | L6, BC3H1 myoblast cells | researchgate.netnih.gov |
| p38 MAPK Activation | Activated | L6, BC3H1 myoblast cells | researchgate.netnih.govresearchgate.net |
| JNK/SAPK1 Activation | Activated | L6, BC3H1 myoblast cells | researchgate.netnih.govresearchgate.net |
| PKR Activation | Activated | L6, BC3H1 myoblast cells | researchgate.netnih.gov |
Lysosomal Involvement in Cellular Responses
Lysosomes play a significant role in the cellular responses to this compound. YTX appears to target specific subcellular compartments, including lysosomes. frontiersin.org Research indicates that lysosomal vesicles are prominently involved in the early apoptotic response induced by YTX in both insect and mouse fibroblast cells. researchgate.net
A critical observation is that YTX exposure causes the rapid translocation of lysosomal content into the cytoplasm, suggesting that lysosomes may be among the initial cellular components to be damaged by the toxin. mdpi.com This interference with lysosomal integrity and function is hypothesized to be a mechanism through which YTX exerts its toxicity. nih.gov Studies have further documented the effects of YTX on lysosomal function and its broader impact on autophagic processes in skeletal BC3H1 cells and fibroblast NIH3T3 cells. nih.gov
Induction of Programmed Cell Death Pathways
This compound is well-documented for its ability to induce various forms of programmed cell death, often in a concentration-dependent and cell-specific manner. frontiersin.orgmdpi.comnih.govresearchgate.netplos.orgmdpi.comvoprosy-pitaniya.ruresearchgate.netunit.no
Apoptotic Mechanisms: Caspase Activation and DNA Integrity Considerations
Apoptosis, a highly regulated form of programmed cell death, is a prominent cytotoxic effect induced by this compound. frontiersin.orgmdpi.comnih.govresearchgate.netplos.orgmdpi.comspandidos-publications.comvoprosy-pitaniya.ruresearchgate.net Morphological hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies, have been observed in YTX-treated cells. mdpi.comresearchgate.net
A central event in YTX-induced apoptosis is the activation of caspases, a family of cysteine proteases crucial for the initiation and execution of the apoptotic pathway. YTX has been shown to promote the activity of various caspases, including caspase-3, caspase-7, caspase-8, and caspase-9. plos.orgmdpi.comspandidos-publications.comcore.ac.ukresearchgate.netmdpi.com For instance, in Bel7402 human hepatoma cells, YTX triggers apoptosis accompanied by DNA fragmentation and the activation of caspase-3. spandidos-publications.com
However, the impact on DNA integrity can vary depending on the cell line. While caspase-3 and caspase-9 activation was observed in L6 and BC3H1 myoblast cells exposed to YTX, oligonucleosomal DNA fragmentation was not detected, indicating that this specific biochemical event is not a universal definitive apoptotic marker across all cell lines. researchgate.net Furthermore, YTX can activate both the intrinsic (involving Bcl2 and caspase-3) and extrinsic (involving caspase-8) apoptotic pathways in K-562 cells. mdpi.com The loss of mitochondrial transmembrane potential (MTP) is also implicated as a crucial mechanism in YTX-induced apoptosis. spandidos-publications.com
Table 2: Caspase Activation and DNA Integrity in this compound-Induced Apoptosis
| Cell Line/Type | Caspases Activated | DNA Fragmentation | Mitochondrial Involvement | Reference |
| HeLa cells | Caspase-3, Caspase-7 | Not specified | Not specified | mdpi.com |
| BE(2)-M17 neuroblastoma | Caspase-3 | Not specified | Not specified | plos.org |
| K-562 cells | Caspase-3, Caspase-8 | Not specified | Not specified | mdpi.comcore.ac.uk |
| Bel7402 human hepatoma cells | Caspase-3 | Detected | Loss of MTP | spandidos-publications.com |
| L6 & BC3H1 myoblast cells | Caspase-3, Caspase-9 | Not detected | Not specified | researchgate.net |
Paraptosis-like Cell Death Induction and Characteristics
Beyond apoptosis, this compound is capable of inducing a distinct non-apoptotic form of programmed cell death, often referred to as paraptosis-like cell death. mdpi.commdpi.comvoprosy-pitaniya.ruunit.noresearchgate.netnih.gov This cell death modality is characterized by specific morphological and biochemical features that differentiate it from classical apoptosis.
Key characteristics of YTX-induced paraptosis-like cell death include extensive cytoplasmic vacuolation, which originates from the swelling or dilation of mitochondria and the endoplasmic reticulum (ER). mdpi.commdpi.comresearchgate.netnih.govunimi.it Unlike apoptosis, paraptosis-like cell death typically involves uncondensed chromatin and a notable absence of DNA fragmentation or PARP cleavage. mdpi.commdpi.comresearchgate.netnih.gov This process is also largely caspase-independent. mdpi.comresearchgate.netunimi.it Furthermore, the induction of paraptosis-like cell death by YTX is often associated with the activation of mitogen-activated protein kinases (MAPK), specifically JNK/SAPK1 and p38 phosphorylation. mdpi.commdpi.comresearchgate.netunimi.it This form of cell death has been notably observed in BC3H1 myoblast cells following YTX exposure. mdpi.commdpi.comunit.noresearchgate.netnih.govunimi.it
Table 3: Characteristics of this compound-Induced Paraptosis-like Cell Death
| Characteristic | Observation | Reference |
| Cytoplasmic Vacuolation | Extensive, from mitochondrial/ER swelling | mdpi.commdpi.comresearchgate.netnih.govunimi.it |
| Chromatin Condensation | Uncondensed | mdpi.comresearchgate.netnih.gov |
| DNA Fragmentation | Absent | mdpi.commdpi.comresearchgate.netnih.gov |
| PARP Cleavage | Absent | mdpi.com |
| Caspase Activation | Caspase-independent | mdpi.comresearchgate.netunimi.it |
| MAPK Activation | JNK/SAPK1, p38 phosphorylation | mdpi.commdpi.comresearchgate.netunimi.it |
Autophagic Processes Mediated by this compound
This compound has also been shown to influence autophagic processes within cellular systems. YTX can induce autophagy, a catabolic process involving the degradation and recycling of cellular components. plos.orgmdpi.comvoprosy-pitaniya.ru Autophagic activity has been observed in BC3H1 cells exposed to YTX. plos.org
In human glioma cells, YTX-activated autophagy has been linked to endoplasmic reticulum (ER) stress, cell cycle arrest in the G1 phase, and inhibition of protein synthesis. mdpi.com In K-562 cells, the autophagy activated by YTX is dependent on phosphodiesterase 4A (PDE4A) but appears to be independent of protein kinase C (PKC). mdpi.com It is important to note that while the presence of autophagosomes may be observed, their formation alone is not always sufficient to definitively classify autophagy as the primary mechanism of cell death, as their accumulation can also result from an inhibition of their maturation process. mdpi.com In some cellular models, YTX treatment activates autophagy and arrests cellular proliferation, but this is not always directly associated with cellular death. mdpi.com For instance, in lymphoblastoid cells, YTX triggers an autophagic process that leads to a halt in cellular proliferation without inducing overt cell death. core.ac.uk
Genotoxicity and Mitotic Catastrophe in Cellular Systems
This compound has been identified as a genotoxic agent capable of inducing mitotic catastrophe in cellular systems. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov Mitotic catastrophe is a form of cell death that results from aberrant mitosis, often due to DNA damage or cell cycle checkpoint failures.
The induction of mitotic catastrophe by YTX is characterized by distinct morphological features, including atypical nuclear alterations and the formation of giant cells with multiple nuclei. frontiersin.orgnih.govresearchgate.netnih.gov These multinucleated giant cells may subsequently undergo slow cell death, which can manifest as either necrosis-like or apoptotic-like cell death. frontiersin.orgnih.govresearchgate.netnih.gov Electron microscopy studies of YTX-treated BC3H1 cells have revealed uncondensed chromatin and cells with double nuclei, further supporting the occurrence of mitotic catastrophe. frontiersin.orgnih.govnih.gov
At the molecular level, YTX exposure leads to a DNA damage response and deregulation of the cell cycle. This is evidenced by the activation of key proteins such as p-p53, p-H2AX, p-Chk1, p-ATM, and p-ATR, alongside the down-regulation of p-Chk2. frontiersin.orgnih.govresearchgate.netnih.gov The formation of micronuclei further corroborates the genotoxic effects of YTX. frontiersin.orgnih.govnih.gov Data from single-cell tracking studies reveal that YTX treatment suppresses a second round of cell division in BC3H1 cells, suggesting that YTX induces genomic alterations or imperfections in chromosomal segregation, ultimately leading to permanent mitotic failure. frontiersin.orgnih.govresearchgate.netnih.gov This genetic instability can result in the formation of aneuploid and/or polyploid cells, which then proceed towards cell death following mitotic catastrophe. nih.govresearchgate.netnih.gov
Table 4: Markers and Consequences of this compound-Induced Genotoxicity and Mitotic Catastrophe
| Marker/Consequence | Observation | Cell Line/System | Reference |
| Atypical Nuclear Alterations | Present | BC3H1 cells | frontiersin.orgnih.govresearchgate.netnih.gov |
| Giant Cells | Formation of multinucleated cells | BC3H1 cells | frontiersin.orgnih.govresearchgate.netnih.gov |
| Uncondensed Chromatin | Present | BC3H1 cells | frontiersin.orgnih.govnih.gov |
| DNA Damage Response | Activation of p-p53, p-H2AX, p-Chk1, p-ATM, p-ATR; down-regulation of p-Chk2 | BC3H1 cells | frontiersin.orgnih.govresearchgate.netnih.gov |
| Micronuclei Formation | Detected | BC3H1 cells | frontiersin.orgnih.govnih.gov |
| Cell Division Suppression | Suppresses second round of division | BC3H1 cells | frontiersin.orgnih.govresearchgate.netnih.gov |
| Cell Death Type | Necrosis-like, Apoptotic-like | BC3H1 cells | frontiersin.orgnih.govresearchgate.netnih.gov |
| Genetic Instability | Leads to aneuploidy/polyploidy | BC3H1 cells | nih.govresearchgate.netnih.gov |
Ecotoxicological Assessments of Yessotoxin in Aquatic Ecosystems
Impacts on Zooplankton Survival and Reproduction
Yessotoxin can significantly impact zooplankton, which are crucial components of aquatic food webs. Studies have shown that YTX can deter feeding and affect the survival, reproduction, and population growth of these organisms researchgate.netresearchgate.net.
Effects on Rotifer Life-Table Parameters
Research on the marine rotifer Brachionus plicatilis has demonstrated that YTX can inhibit key life-table parameters. These include survival time (S), time to first batch of eggs (Ft), total offspring per rotifer (Ot), generational time (T0), net reproduction rate (R0), intrinsic growth rate (rm), and population growth rate (r) nih.govresearchgate.netresearchgate.net. For instance, at YTX concentrations less than 100 µg L⁻¹, low temperatures (20 °C) were observed to improve some life-table parameters like T0, R0, and rm, indicating a complex interplay with environmental factors nih.govresearchgate.net.
Influence of Environmental Temperature on Ecotoxicity
Environmental temperature plays a crucial role in modulating the ecotoxicity of this compound. Studies on Brachionus plicatilis revealed that the inhibitory effects of YTX on survival, reproduction, and population growth were more pronounced at higher temperatures (25 °C and 30 °C) compared to lower temperatures (20 °C) nih.govresearchgate.netresearchgate.netcolab.ws. This suggests that elevated temperatures can enhance the toxic effects of YTX on zooplankton populations researchgate.netresearchgate.net. The interaction between temperature and YTX was observed across various life-table parameters, highlighting the importance of considering environmental temperature in ecotoxicological assessments nih.govresearchgate.net.
Combined Effects with Microplastic Contaminants
This compound's ecotoxicity can be exacerbated when combined with other environmental contaminants, such as microplastics. Polystyrene (PS) microplastics, which can absorb toxins in seawater, have been shown to enhance the negative effects of YTX on Brachionus plicatilis. The combined toxic effects of YTX and PS on rotifer survival, reproduction, and population growth were significantly amplified at 30 °C nih.govresearchgate.netresearchgate.netresearchgate.netcolab.ws. This enhanced toxicity may be attributed to increased YTX absorption by PS microplastics, leading to more severe impacts on the physiological functions of rotifers and potentially activating apoptosis pathways researchgate.netresearchgate.net.
Ecological Role and Trophic Transfer within Marine Food Webs
Yessotoxins are produced by dinoflagellates and can be accumulated by filter-feeding organisms, such as bivalve shellfish, which then act as vectors within the marine food web researchgate.netacs.orguni-sofia.bg. While YTXs are found globally in marine ecosystems, their ecological role is not fully understood, and they are often considered emerging toxins mdpi.comresearchgate.netwhoi.edu.
Studies on marine lipophilic phycotoxins (MLPs), including YTXs, have investigated their trophic transfer potential. In a study analyzing various food web components (mollusks, crustaceans, and fishes), YTXs were detected, with concentrations generally decreasing at higher trophic levels. Mollusks showed the highest mean total MLP concentrations (8.54 ng g⁻¹ wet weight), followed by crustaceans (1.38 ng g⁻¹ wet weight) and fishes (0.914 ng g⁻¹ wet weight) acs.orgnih.gov. This indicates a trophic dilution of YTXs within the food web, with a trophic magnification factor of 0.109 acs.orgnih.gov. Despite this dilution, the potential risks of YTXs to the ecosystem remain a concern acs.orgnih.gov.
Implications for Marine Aquaculture and Shellfish Die-offs
Yessotoxins pose significant implications for marine aquaculture and have been linked to mass shellfish mortalities. In the summers of 2018 and 2019, high concentrations of YTXs produced by blooms of Protoceratium reticulatum and Akashiwo sanguinea were identified as the likely cause of mass mortalities of oysters and clams in Washington state noaa.gov. These mortality events have been observed in the region since the 1930s noaa.gov.
YTXs have been connected to mass die-offs of various marine species, including clams (Donax serra) and mussels (Choromytilus meridionalis and Aulacomya atra) in South Africa researchgate.net. Severe summer blooms of YTX-producing dinoflagellates like Lingulodinium polyedra and Gonyaulax spinifera have also been associated with the death of millions of farmed abalone researchgate.net. Histological analyses in marine mollusks exposed to YTX have revealed tissue damage in the gill and digestive gland, including a reduction in tubule height, sloughing of epithelial cells, and degeneration and necrosis of epithelial cells researchgate.net. This tissue damage may be due to YTX's negative impact on the cytoskeleton, particularly actin filaments and cadherin transmembrane proteins researchgate.net. The accumulation of YTXs in filter-feeding mollusks poses a direct threat to the shellfish industry nih.gov.
Table 1: Effects of this compound (YTX) and Polystyrene (PS) on Brachionus plicatilis Life-Table Parameters at Different Temperatures nih.govresearchgate.net
| Parameter | Effect at 25 °C & 30 °C (YTX & PS) | Effect at 20 °C (YTX < 100 µg L⁻¹) | Combined Effect (YTX & PS) at 30 °C |
| Survival Time (S) | Inhibited | Improved | Significantly Enhanced Negative |
| Time to First Eggs (F | Inhibited | Improved | Significantly Enhanced Negative |
| Total Offspring (O | Inhibited | Improved | Significantly Enhanced Negative |
| Generational Time (T | Inhibited | Improved | Significantly Enhanced Negative |
| Net Reproduction Rate (R | Inhibited | Improved | Significantly Enhanced Negative |
| Intrinsic Growth Rate (r | Inhibited | Improved | Significantly Enhanced Negative |
| Population Growth Rate (r) | Inhibited | Improved | Significantly Enhanced Negative |
Table 2: Trophic Transfer of Marine Lipophilic Phycotoxins (MLPs) including Yessotoxins acs.orgnih.gov
| Trophic Level | Mean Total MLP Concentrations (ng g⁻¹ wet weight) | Predominant MLPs Detected | Trophic Magnification Factor (Total MLPs) |
| Mollusks | 8.54 | OA, DTXs, YTXs | 0.109 (Trophic Dilution) |
| Crustaceans | 1.38 | OA, DTXs, YTXs | |
| Fishes | 0.914 | OA, DTXs, YTXs |
Advanced Analytical Methodologies for Yessotoxin Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as a Reference Method
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the detection and quantification of yessotoxins and other lipophilic marine biotoxins in shellfish thermofisher.comnih.govfood.gov.uk. This method offers high sensitivity, selectivity, and the ability to provide structural information, making it suitable for analyzing complex samples with potentially low analyte concentrations wikipedia.org. The European Union (EU) Commission Regulation (EC) No 15/2011 officially established LC-MS/MS as the reference method for detecting marine biotoxins in live bivalve molluscs, replacing the mouse bioassay thermofisher.comnih.govfood.gov.uk.
The LC-MS/MS approach typically involves extracting toxins from homogenized shellfish tissue using methanol. The extracts are then filtered and directly analyzed by LC-MS/MS, often in multiple reaction monitoring (MRM) mode mdpi.comnih.govresearchgate.net. This method allows for the simultaneous detection and quantification of various YTXs, including Yessotoxin (YTX), homothis compound (B116) (homo-YTX), and 45-hydroxythis compound (B1255151) (45-OH-YTX), as well as other lipophilic toxins like okadaic acid (OA), dinophysistoxins (DTXs), pectenotoxins (PTXs), and azaspiracids (AZAs) mdpi.comthermofisher.comaesan.gob.es.
Methodology for Multi-Analyte Profiling of this compound Analogues
Multi-analyte profiling of this compound analogues using LC-MS/MS involves sophisticated chromatographic separation coupled with highly sensitive mass spectrometric detection. The method typically employs electrospray ionization (ESI), often in negative ion mode for YTXs, and MRM for targeted analysis of specific precursor-to-product ion transitions frontiersin.org. This allows for the identification and quantification of known analogues and can also aid in the tentative identification of new or less common analogues through full-scan data analysis and characteristic product ion extraction from all-ion-fragmentation (AIF) data canada.ca.
A long LC gradient is often utilized to enhance the resolution of chromatographic peaks, ensuring better separation of closely related YTX analogues and reducing matrix effects canada.ca. The use of certified reference materials (CRMs) and matrix-matched calibration standards is crucial for accurate quantification and method validation food.gov.ukcabidigitallibrary.org.
Applications in Monitoring and Confirmatory Studies
LC-MS/MS is widely applied in routine monitoring programs for marine biotoxins to ensure shellfish safety mdpi.comthermofisher.comnih.govfood.gov.uk. It serves as a confirmatory method for samples that may show positive results in screening tests, or to identify which specific toxins are present when co-occurrence with other phycotoxins is suspected researchgate.netmdpi.com.
For instance, studies in the Adriatic Sea have utilized LC-MS/MS to monitor YTX levels in mussels, detecting YTX and its analogues, including homo-YTX and carboxy-homo-YTX frontiersin.org. The method's sensitivity allows for the detection of toxin levels well below regulatory limits, enabling effective management of shellfish harvesting areas thermofisher.comnih.gov. The linear range for YTX detection in LC-MS/MS methods can extend to four times the regulatory limit, demonstrating its robustness for quantitative analysis food.gov.uk.
The following table summarizes typical performance characteristics for YTX detection using LC-MS/MS:
| Parameter | Typical Value/Range | Source |
| Detection Limit (LOD) | 30 µg/kg shellfish tissue wikipedia.org | wikipedia.org |
| Quantitation Limit (LOQ) | 28-105 µg/kg food.gov.uk | food.gov.uk |
| Linear Range | 10-150% of regulatory limit (RL) food.gov.uk | food.gov.uk |
| Recovery Rate | 87.8% (for YTX) cabidigitallibrary.org | cabidigitallibrary.org |
| Intra-day RSD | <5% (for YTX) cabidigitallibrary.org | cabidigitallibrary.org |
| Inter-day RSD | <5% (for YTX) cabidigitallibrary.org | cabidigitallibrary.org |
| Decision Limit (CCα) | 36.9 ppb (for YTX) cabidigitallibrary.org | cabidigitallibrary.org |
| Detection Capability (CCβ) | 40.1 ppb (for YTX) cabidigitallibrary.org | cabidigitallibrary.org |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another extensively used chemical method for the qualitative and quantitative analysis of YTXs in both molluscs and microalgae mdpi.comcsic.esresearchgate.net. This method relies on the determination of a fluorescent derivative of the toxin, typically obtained through a pre-column derivatization step mdpi.comcsic.esresearchgate.net.
A common derivatization reagent is 4-(2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalimylethyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD) mdpi.comresearchgate.netoup.com. This reagent reacts with the conjugated diene in the side-chain of YTX, producing a fluorescent adduct mdpi.comoup.com. However, this characteristic also means that HPLC-FLD can only detect YTX analogues possessing this specific diene moiety, such as YTX, 45-OH-YTX, trinor-YTX, desulfo-YTX, homo-YTX, 45-OH-homo-YTX, and G-YTXs mdpi.com. Analogues lacking this moiety, like carboxy-YTX, diOH-YTX, or adriatoxin, cannot be detected by this method mdpi.com.
The fluorescent adduct often results in two diastereoisomeric peaks due to the formation of C-42 epimers, typically in a 3:1 ratio for YTX mdpi.com. YTX analogues elute at different retention times, necessitating the use of toxin standards for accurate identification mdpi.com. Prior to analysis, a clean-up step, often involving solid phase extraction (SPE) cartridges, is usually required to remove matrix interferences wikipedia.orgresearchgate.net. HPLC-FLD offers high sensitivity, capable of measuring as little as 1 ng of YTX, making it significantly more sensitive than the traditional mouse bioassay oup.com.
Immunochemical Assays: Enzyme-Linked Immunosorbent Assay (ELISA) Development and Applications
Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid and sensitive analytical method for screening large numbers of samples for yessotoxins nih.govwikipedia.orgnih.govacs.orgresearchgate.net. ELISA kits for YTX detection are commercially available and are based on competitive, indirect immunoassays utilizing polyclonal antibodies against YTX nih.govwikipedia.orgmdpi.com.
The development of YTX ELISA involves producing polyclonal antibodies, often by derivatizing this compound (e.g., by ozonolysis or bromination) and conjugating it to proteins to create immunizing and plate-coating antigens nih.govacs.org. These antibodies typically exhibit broad specificity for YTXs, as they are often raised against the non-sulfated end of the molecule, which is common across many analogues mdpi.comnih.gov.
ELISA assays are suitable for screening shellfish, algal cells, and culture supernatants nih.govacs.org. They offer several advantages, including high sensitivity (limit of quantification for YTX in whole shellfish flesh can be as low as 75 µg/kg), rapidity, relatively low cost, and ease of execution wikipedia.orgnih.govacs.org. While ELISA can detect a wide range of YTX analogues due to the broad specificity of the antibodies, it may sometimes show higher responses compared to LC-MS methods, possibly due to the detection of analogues not included in the LC-MS analysis researchgate.net. Despite this, a good correlation between ELISA and LC-MS results has been observed in studies researchgate.net.
Cell-Based Functional Assays for this compound Activity Assessment
Cell-based functional assays are in vitro methods that assess this compound activity by observing characteristic cellular responses linked to the toxin's mode of action nih.govresearchgate.net. These assays are valuable because they can correlate well with the real biological activity or toxicity of the toxin, offering a functional assessment beyond mere chemical presence nih.govresearchgate.netfao.org.
Yessotoxins are known to induce specific cellular changes, such as the accumulation of a 100 kDa fragment of E-cadherin (ECRA(100)) in certain epithelial cell lines, like MCF-7 breast cancer cells nih.govresearchgate.netnih.govnih.gov. YTXs also affect calcium homeostasis and cyclic AMP (cAMP) levels by activating phosphodiesterases (PDEs), leading to a decrease in intracellular cAMP levels nih.govfrontiersin.orgbenchchem.com. These observable cellular responses form the basis of functional assays.
Quantitative Functional Assays Correlating with Toxin Activity
Quantitative functional assays exploit the concentration-dependent cellular responses induced by YTXs to measure toxin activity. One prominent example is the assay based on the accumulation of the 100 kDa E-cadherin fragment (ECRA(100)) in MCF-7 cells nih.govresearchgate.netnih.gov. This assay involves:
Cell Treatment : MCF-7 cells are treated with YTX standards (e.g., in the range of 0-1 nM) and unknown samples nih.gov.
Protein Analysis : Cellular extracts are prepared, proteins are fractionated by polyacrylamide gel electrophoresis, and immunoblotting with anti-E-cadherin antibodies is performed nih.gov.
Quantification : Densitometric analysis of autoradiographies is used to calculate the relative immunoreactivity (RI) of ECRA(100) and the total immunoreactivity (RTI) of the samples nih.gov.
Interpolation : YTX concentrations in unknown samples are then interpolated on standard curves based on the RI of ECRA(100) and the RTI nih.gov.
This functional assay is highly sensitive, with a reported limit of detection around 100 ng equivalent YTX/g of digestive gland nih.gov. It is considered robust due to its insensitivity to matrix effects within relevant concentration ranges, reliance on a molecular parameter (RI of ECRA(100)) that is less affected by sample preparation errors, and the ability to use commercially available antibodies nih.gov. Furthermore, the rate of cAMP hydrolysis has been shown to correlate linearly with YTX concentrations between 0.5 and 10 µM, providing another quantitative functional assay nih.gov.
Functional assays, while specific and sensitive, may require viable cell strains and expertise to perform, and might not distinguish between different YTX analogues as effectively as chemical methods nih.govresearchgate.net. However, their direct correlation with biological activity makes them valuable tools in assessing the potential impact of YTX contamination researchgate.netfao.org.
Structure Activity Relationship Sar Studies of Yessotoxin Analogues
Elucidation of Critical Structural Features for Biological Potency
SAR investigations of yessotoxins have revealed that specific structural elements are critical for their biological potency. The core polyether ladder-shaped structure is a defining feature of YTX mdpi.comnih.govwindows.net. While the exact mechanisms are still being elucidated, it has been established that structural modifications, particularly those impacting the C-9 terminal chain, significantly influence the activity of YTX analogues mdpi.comnih.govmdpi.comacs.orgacs.org. For instance, the presence of a methylene (B1212753) unit adjacent to one of the sulfate (B86663) groups, as observed in homoyessotoxin (B116), does not appear to substantially alter the analogue's potency acs.orgacs.orgnih.gov. Furthermore, research suggests that the ladder-shaped polyether structure, rather than the polyene side chain, is essential for the antifungal activity observed in some this compound derivatives windows.net.
Influence of the C-9 Terminal Chain on this compound Activity
The C-9 terminal chain of this compound plays a pivotal role in its biological activity, particularly in cellular models such as MCF-7 breast cancer cells mdpi.comnih.govmdpi.comacs.orgacs.orgnih.gov. Studies have demonstrated that alterations to this portion of the molecule lead to significant changes in potency. For example, the truncation of the C-9 chain, as seen in noroxothis compound, results in a marked reduction in activity acs.orgnih.govbenchchem.com. Similarly, modifications like hydroxylation (e.g., 45-hydroxyhomothis compound) or carboxylation (e.g., carboxythis compound) on the C-9 chain can decrease the potency when compared to the parent this compound molecule acs.orgnih.govbenchchem.com. This highlights the C-9 terminal chain as an essential region for the interaction of YTX with its cellular targets mdpi.comacs.org.
The following table illustrates the influence of C-9 terminal chain modifications on the potency of YTX analogues in MCF-7 breast cancer cells:
| Compound | Structural Change | EC₅₀ (nM) in MCF-7 Cells acs.orgnih.govbenchchem.com |
| This compound (YTX) | Reference compound | 0.55 |
| Homothis compound | Methylene unit adjacent to a sulfate group | 0.62 |
| 45-Hydroxyhomothis compound | Hydroxylation at C-45 | 9.4 |
| Carboxythis compound | Carboxyl group addition | 26 |
| Noroxothis compound | Lacks most of the C-9 chain | 50 |
Effects of Sulfate Group Modifications and Other Functionalization
This compound typically contains two sulfate groups, which contribute to its amphoteric properties mdpi.comnih.govmarine.ie. Modifications to these sulfate groups or other functionalizations along the YTX backbone can influence its activity. Desulfation, involving the loss of a sulfo group, has been observed in various YTX analogues awi.de. For instance, desulfated this compound has been shown to exhibit reduced hydrophilicity and increased antifungal activity against Aspergillus niger windows.netmdpi.com. Conversely, the introduction of a methylene unit adjacent to one of the sulfate groups, as is characteristic of homothis compound, does not significantly affect its potency in MCF-7 cells acs.orgacs.orgnih.govbenchchem.com. Beyond sulfate modifications, other functionalizations identified in YTX analogues include methyl group insertions at positions like C-1/C-2, C-41/C-42, and C-9, as well as glycosylation at C-32 awi.de. Modifications to the unsaturated side chain, such as carboxylation and hydroxylation, and the elimination of certain parts, leading to analogues like trinor YTX or keto YTX, have also been reported awi.de.
Hypothesized Receptorial Systems and Binding Mechanisms
The precise mechanism of action for this compound remains an area of ongoing research, and it is not yet fully understood nih.govontosight.airesearchgate.netresearchgate.netulisboa.pt. Early hypotheses suggested that YTX might affect cellular functions through selective binding to the membrane Na+-K+ ATPase, potentially converting this pump into a non-selective channel mdpi.com. However, other research indicates that YTX effects could involve two distinct receptorial systems, with some studies suggesting a single mechanism might be activated acs.orgnih.govresearchgate.net.
YTX is known to modulate intracellular calcium (Ca2+) and cyclic AMP (cAMP) levels ontosight.aibenchchem.comresearchgate.netpsu.edumdpi.comnih.gov. It has been reported to activate phosphodiesterases (PDEs), leading to a decrease in cAMP levels, an effect that is dependent on the presence of extracellular calcium benchchem.compsu.edumdpi.comnih.gov. The binding of YTX to PDEs has been characterized, with a kinetic equilibrium dissociation constant (KD) of 3.74 ± 0.08 µM for YTX mdpi.com.
Furthermore, YTX induces the accumulation of a 100 kDa fragment of E-cadherin in MCF-7 breast cancer cells, an effect that is structure-selective and dependent on the C-9 chain acs.orgacs.orgnih.govnih.gov. YTX can also lead to cytoskeletal disruption, specifically the depolymerization of F-actin microfilaments mdpi.com. Subcellular compartments such as mitochondria, lysosomes, and ribosomes have been identified as targets for YTX frontiersin.org. Additionally, YTX exposure can trigger a ribotoxic stress response unit.no. Some evidence suggests that YTX elicits its effects without the need to cross the plasma membrane psu.edu.
Emerging Research Avenues and Translational Studies in Yessotoxin Biology
Yessotoxin as a Tool for Studying Cellular Death Pathways
This compound (YTX) has emerged as a significant molecular tool for the investigation of programmed cell death (PCD). Its ability to induce distinct and multiple cell death pathways, often in a manner that is dependent on concentration and cell type, makes it a valuable compound for elucidating the complex signaling cascades that govern cellular demise. nih.gov Research has demonstrated that YTX can trigger apoptosis, a well-characterized form of programmed cell death, in a variety of cell lines, including cancer cells. nih.govnih.govnih.gov The apoptotic pathways initiated by YTX are not fully understood and appear to be cell-specific. For instance, in myoblast cell lines, YTX has been shown to induce the mitochondrial pathway of apoptosis. nih.gov
Beyond apoptosis, YTX is one of the few toxins known to induce other forms of programmed cell death, such as paraptosis-like cell death. This versatility allows researchers to explore the crosstalk and interplay between different cell death modalities. The induction of multiple death pathways simultaneously is a characteristic of YTX that is of particular interest in cancer research, as it may offer a strategy to overcome the resistance that tumor cells often develop to therapies that induce a single death pathway. nih.gov The elucidation of the molecular mechanisms and biochemical markers involved in the multiple forms of programmed cell death induced by this compound could therefore contribute to the development of novel therapeutic approaches for diseases characterized by either excessive or insufficient cell death. nih.gov
Investigation of this compound Bioactivity for Novel Biomedical Applications
The unique biological activities of this compound have prompted investigations into its potential for novel biomedical applications, particularly in the field of oncology. Its ability to selectively target and eliminate cancer cells while having a lesser effect on normal cells is a key area of focus.
Mechanisms of Selective Cytotoxicity in Cancer Cell Lines
This compound has demonstrated marked and selective cytotoxicity against a range of cancer cell lines. nih.govresearchgate.net For example, it exhibits strong cytotoxic effects against the human B-chronic lymphocytic leukaemia cell line MEC1 and the murine melanoma cell line B16F10. nih.govresearchgate.net In contrast, primary bone marrow-derived mast cells have been shown to be highly resistant to YTX-induced apoptosis, highlighting its selective nature. nih.govresearchgate.net Studies have shown that YTX can induce a significant decrease in the viability of MEC1 cells at nanomolar concentrations. nih.gov Similarly, in B16F10 melanoma cells, YTX caused a progressive decrease in cell viability, with almost no viable cells remaining after 72 hours of incubation. nih.gov
The precise molecular mechanisms underlying this selective cytotoxicity are still under investigation, but it is known that YTX can induce apoptosis in susceptible cancer cells. nih.govnih.govresearchgate.net The induction of the mitochondrial permeability transition pore (PTP) by YTX has been identified as a key event in its cytotoxic action. nih.gov YTX is a potent inducer of the PTP in both isolated mitochondria and intact cells at nanomolar concentrations, an effect that is dependent on the presence of calcium and can be inhibited by cyclosporin A. nih.gov This suggests that mitochondrial-mediated apoptosis plays a crucial role in YTX's anticancer activity. Furthermore, a proteomic analysis of the effects of YTX on HepG2 cells revealed significant changes in proteins associated with apoptosis, including members of the heterogeneous nuclear ribonucleoprotein (hnRNP), lamin, cathepsin, and heat shock protein families. nih.gov This study also confirmed the induction of apoptosis through Annexin-V-FLUOS staining. nih.gov
Potential for Modulating Cellular Proliferation
In addition to inducing cell death, this compound has been shown to modulate cellular proliferation, an effect that also appears to be cell-type specific. In some non-tumor cells, YTX can arrest the cell cycle and inhibit proliferation without causing cell death. This suggests that YTX can interfere with the molecular machinery that governs cell cycle progression.
The proteomic analysis of YTX-treated HepG2 cells indicated effects on pathways involved in cell cycling. nih.gov The cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (Cdks), which drive the cell through its different phases. libretexts.orgkhanacademy.org Negative regulators, such as p53 and p21, can halt the cell cycle in response to cellular stress or DNA damage. libretexts.org While the specific targets of YTX within the cell cycle machinery have not been fully elucidated, its ability to halt proliferation suggests an interaction with these regulatory pathways. The differential effect of YTX on the proliferation of normal versus cancer cells is an area of active research and holds therapeutic potential.
Aerosolization of Yessotoxins in Coastal Environments
Recent research has identified a previously unrecognized route of exposure to Yessotoxins: the aerosolization of the toxin in coastal environments. During a significant red tide event of the dinoflagellate Lingulodinium polyedra in Southern California, this compound and its analog, homo-yessotoxin, were detected for the first time in sea spray aerosols collected onshore. The concentrations of total aerosolized YTX reached up to 20.67 ± 8.37 pg m⁻³.
Interestingly, the concentration of YTX in the aerosols did not directly correlate with its concentration in the seawater. Instead, a significant positive correlation was found between the aerosolized YTX concentration and both westerly winds and higher water levels. This finding suggests that physical processes play a crucial role in the transport of these toxins from the sea to the air. The presence of Yessotoxins in coastal aerosols raises new questions about potential inhalation exposure and associated health effects in coastal populations, warranting further investigation into this environmental health issue.
Interactions with Other Marine Biotoxins and Environmental Contaminants
Yessotoxins are often found in marine environments co-occurring with other marine biotoxins, particularly those associated with diarrhetic shellfish poisoning (DSP), such as okadaic acid (OA) and dinophysistoxins. nih.gov Initially, YTX was classified as a DSP toxin due to its co-extraction with these compounds. nih.govmdpi.comwikipedia.org However, it was later recognized that YTX does not cause diarrhea and has a different mechanism of action, not involving the inhibition of protein phosphatases PP1 and PP2A, which is the hallmark of OA and its analogs. nih.govmdpi.commdpi.com
In vitro studies have begun to explore the combined effects of YTX and other toxins on human intestinal cells. The interactions appear to be complex and can vary depending on the cell line and the relative concentrations of the toxins. For instance, binary mixtures of YTX and okadaic acid have been shown to have additive, antagonistic, or synergistic effects on Caco-2 cells. nih.govnih.gov In some cases, YTX was found to potentiate the inflammatory response induced by OA, as indicated by an increased release of interleukin-8 (IL-8). nih.gov These findings highlight the importance of considering the toxicological impact of toxin mixtures, as they occur in nature, rather than focusing solely on individual toxins. The molecular basis for these interactions is not yet understood and remains an important area for future research.
Future Directions in this compound Research: Omics Approaches and Systems Biology
The advancement of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful new tools to unravel the complex biological effects of this compound. These approaches, combined with systems biology, allow for a more holistic understanding of how YTX interacts with cellular systems at multiple molecular levels.
A pioneering proteomic study on the effects of YTX on human hepatoma (HepG2) cells has already provided valuable insights. This research identified significant alterations in the expression of 55 proteins involved in key cellular processes such as protein processing, cell cycling, and apoptosis. nih.gov Specifically, changes in heterogeneous nuclear ribonucleoproteins (hnRNPs), lamins, cathepsins, and heat shock proteins were observed, all of which are often associated with apoptotic pathways. nih.gov
While no specific transcriptomic or metabolomic studies on the direct effects of this compound have been published to date, transcriptomic analyses have been conducted on the Yesso scallop, Patinopecten yessoensis, the organism in which YTX was first identified. nih.govnih.govplos.orgresearchgate.netbohrium.com These studies, while focused on aspects like sex differentiation and immune responses of the scallop, provide a valuable genomic resource that could be leveraged in future investigations to understand the impact of YTX on this bivalve.
A systems biology approach, which integrates data from various omics platforms with computational modeling, has the potential to create predictive models of YTX toxicity. Such models could help to identify key molecular targets and pathways affected by the toxin, predict its effects in different cell types and organisms, and ultimately aid in risk assessment and the development of potential therapeutic applications. The application of these cutting-edge methodologies will undoubtedly be a cornerstone of future this compound research, moving the field towards a more comprehensive and predictive understanding of this potent marine biotoxin.
Regulatory Science and Methodological Advances in Yessotoxin Monitoring
Development and Validation of Standard Operating Procedures for Yessotoxin Analysis
The development and validation of Standard Operating Procedures (SOPs) are critical for ensuring the accuracy, reliability, and traceability of this compound analysis in food safety monitoring. marine.iemdpi.comnih.gov These procedures are designed to comply with international quality assurance systems such as ISO-17025 and Good Laboratory Practices (GLP). marine.iemdpi.com
The European Union Reference Laboratory for Marine Biotoxins (EU-RL) has coordinated the development of EU-harmonized SOPs for the determination of lipophilic marine biotoxins, including YTXs, using LC-MS/MS methodologies. aesan.gob.es These SOPs detail protocols for extraction, analysis, and quantification. Typically, the method involves extracting YTXs and other lipophilic toxins from homogenized shellfish tissue using 100% methanol. nih.govmdpi.comthermofisher.comaesan.gob.esnih.gov For certain toxin groups, such as okadaic acid derivatives, an alkaline hydrolysis step may be necessary to determine total content. nih.govmdpi.com The extracts are then filtered and directly analyzed by LC-MS/MS. nih.govaesan.gob.es
A crucial aspect of these SOPs is the use of certified reference materials (CRMs) for calibration and quantification. mdpi.comthermofisher.comaesan.gob.esmarine.ie CRMs ensure accuracy and consistency across laboratories. marine.ie However, the availability of shellfish toxin CRMs can be limited due to challenges in producing sufficient quantities. mdpi.commarine.iemarine.ie
Method validation, performed in accordance with guidelines such as EU Commission Decision 2002/657/EC, assesses various performance characteristics. nih.gov Key validation parameters for LC-MS/MS methods for YTXs include:
Accuracy: The closeness of agreement between the test result and the accepted reference value. For YTX, accuracy has been reported between 102% and 111% at permitted levels. nih.gov
Precision: Evaluated as repeatability (intra-day precision) and reproducibility (inter-day precision). Intra-day relative standard deviation (RSD) for YTX has been reported at less than 5%, while inter-day RSD was also less than 5%. agriculturejournals.cznih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear range equivalent to 10-150% of the regulatory limit has been observed for YTX using HPLC-MS/MS, with improvements seen with UPLC-MS/MS extending to four times the regulatory limit. food.gov.uknih.gov
Decision Limit (CCα) and Detection Capability (CCβ): These values define the concentration at which a method can reliably detect the presence of a toxin and the lowest concentration at which it can be detected with a given statistical certainty. For YTX, CCα was 36.9 ppb and CCβ was 40.1 ppb. agriculturejournals.cz
Specificity: The ability to unequivocally assess the analyte in the presence of other components. LC-MS/MS methods demonstrate satisfactory selectivity with no visible interfering chromatographic peaks. food.gov.uk
Ruggedness: The robustness of the method to small variations in analytical parameters. nih.gov
Integration of Advanced Analytical Techniques into Monitoring Programs
The integration of advanced analytical techniques has revolutionized this compound monitoring programs, providing more sensitive, selective, and efficient detection capabilities compared to traditional bioassays. mdpi.comwikipedia.orgnih.govnih.govthermofisher.comnih.govmdpi.comawi.deagriculturejournals.czmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone of modern YTX monitoring. Its advantages include:
High Sensitivity and Selectivity: Enabling the detection and quantification of YTXs at very low levels in complex shellfish matrices. mdpi.comwikipedia.orgnih.govnih.govmdpi.com
Structural Information: Tandem mass spectrometry (MS/MS) provides valuable fragmentation patterns that aid in confirming toxin identities and even identifying new YTX analogues. mdpi.comwikipedia.orgnih.govnih.gov
Multi-Toxin Detection: LC-MS/MS methods can simultaneously analyze multiple marine biotoxins, including YTXs, okadaic acid (OA), dinophysistoxins (DTXs), pectenotoxins (PTXs), and azaspiracids (AZAs), in a single run, making monitoring more comprehensive and efficient. mdpi.comnih.govmdpi.comthermofisher.comaesan.gob.esmdpi.comagriculturejournals.cz
Reduced Sample Preparation: Unlike some other methods, LC-MS/MS often requires less complex derivatization and purification steps. mdpi.comwikipedia.org
Performance characteristics of LC-MS/MS for this compound analysis:
| Parameter | This compound (YTX) | Reference(s) |
| Accuracy | 102–111% (at permitted level) | nih.gov |
| Intra-day RSD | <5% | agriculturejournals.cznih.gov |
| Inter-day RSD | <5% | agriculturejournals.cz |
| Linearity Range | 10–150% of Regulatory Limit (HPLC-MS/MS); up to 4x Regulatory Limit (UPLC-MS/MS) | food.gov.uknih.gov |
| Decision Limit (CCα) | 36.9 ppb | agriculturejournals.cz |
| Detection Capability (CCβ) | 40.1 ppb | agriculturejournals.cz |
| Limit of Quantitation (LOQ) | 3–8 µg/kg (UHPLC-MS/MS) | mdpi.com |
Beyond LC-MS/MS, other advanced analytical techniques contribute to YTX research and monitoring:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Extensively used for qualitative and quantitative analysis of YTXs in molluscs and microalgae, though it may require derivatization. mdpi.com
Capillary Electrophoresis (CE) with UV/MS Detection: An alternative to HPLC-FLD, offering good selectivity for differentiating YTXs from DSP toxins. mdpi.comwikipedia.org
Enzyme-Linked Immunosorbent Assay (ELISA): A rapid, sensitive, and relatively inexpensive immunoassay that uses polyclonal antibodies to determine YTX concentration in shellfish and algal samples, with a limit of quantification of 75 µg/kg. wikipedia.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used in research for the characterization and structural confirmation of YTXs and their analogues, especially for new toxin discoveries. mdpi.commarine.ie
These advanced techniques, particularly LC-MS/MS, have become indispensable for routine analysis in laboratories, significantly enhancing public health protection by providing accurate and timely data on YTX contamination. researchgate.netmdpi.commdpi.com
Early Warning Systems for Harmful Algal Blooms and this compound Management
Early warning systems (EWS) for harmful algal blooms (HABs) are crucial tools for effective this compound management, aiming to minimize risks to human health, aquaculture, and the environment. nih.govfao.orgfrontiersin.orgnoaa.govnih.govarchives.gov These systems provide timely information that enables shellfish growers and regulatory bodies to make informed decisions, such as suspending harvesting or implementing mitigation strategies. nih.govnoaa.gov
Key components and strategies integrated into modern HAB early warning systems include:
Phytoplankton Monitoring: Regular collection and analysis of water samples to identify and quantify potentially toxic algal species, such as Protoceratium reticulatum, Lingulodinium polyedra, and Gonyaulax spinifera, which are known producers of Yessotoxins. nih.govmdpi.commdpi.comnih.govnoaa.govmdpi.com Advanced tools like imaging-flow cytobots (IFCBs) provide real-time images and instantaneous phytoplankton counts and size data. ca.govoceandecadenortheastpacific.org
Remote Sensing: Satellite imagery is used to detect and track high-biomass blooms, although low-biomass toxin producers like Dinophysis are often not detectable by satellite. frontiersin.orgarchives.govresearchgate.net
Numerical Modeling: Mathematical models predict the advection (transport) and development of blooms, offering forecasts of their movement from offshore waters to coastal areas. frontiersin.orgnih.govarchives.govresearchgate.net
Real-time Data Sharing and Alert Networks: Data from monitoring efforts are integrated into online platforms and dashboards, providing daily alerts and "traffic light" index maps that highlight locations at elevated HAB/biotoxin risk. frontiersin.orgnoaa.govca.gov Examples include the Harmful Algal Bloom Data Assembly Center (HABDAC) in California and the SoundToxins program in Washington State. nih.govnoaa.govmdpi.comca.gov The NOAA HAB Bulletin also integrates satellite imagery and transport models with field data for operational prediction. archives.gov
Integration with Stakeholders: Effective early warning systems involve partnerships between state regulatory programs, shellfish growers, Native tribes, environmental learning centers, and citizen science programs. nih.govnoaa.gov This collaborative approach ensures that monitoring data is translated into actionable information for those directly impacted. noaa.gov
These systems enable proactive management, allowing for actions such as early harvesting or filtering seawater entering hatcheries to minimize economic losses and protect public health. noaa.gov Future research continues to focus on improving the temporal and spatial resolution of monitoring systems, developing underwater video monitoring technology, and enhancing the integration of diverse data platforms, including machine learning algorithms, for more accurate predictions of HAB events and associated toxin risks. nih.govresearchgate.net
Q & A
Q. What are the established methodologies for detecting and quantifying Yessotoxin in marine samples?
Detection typically involves liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity. Validation steps include calibrating with certified reference materials, assessing matrix effects (e.g., saltwater interference), and determining limits of detection/quantification (LOD/LOQ) using spiked samples . Enzyme-linked immunosorbent assays (ELISA) are also used for rapid screening but require cross-reactivity checks against structurally similar toxins.
Q. What is the current understanding of this compound’s mechanism of action in mammalian cells?
Studies focus on its interaction with phosphodiesterases, leading to intracellular cAMP elevation and disrupted calcium homeostasis. Methodologies include in vitro assays using cultured hepatocytes or neuroblastoma cells to measure cAMP levels via ELISA, complemented by calcium imaging techniques (e.g., Fluo-4 AM dye) . Comparative studies with other phycotoxins (e.g., okadaic acid) are critical to isolate this compound-specific effects.
Q. How are toxicity thresholds (LC50/EC50) determined for this compound in aquatic organisms?
Dose-response experiments using standardized protocols (e.g., OECD guidelines) are conducted on model species like Artemia salina or fish cell lines. Data analysis employs nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values, with replication across multiple biological batches to account for variability .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound’s apoptotic vs. non-apoptotic effects?
Contradictions may arise from differences in cell lines, exposure durations, or toxin purity. A systematic approach includes:
- Comparative meta-analysis : Pooling data from studies with standardized protocols (e.g., identical cell lines, exposure times).
- Mechanistic profiling : Using transcriptomics (RNA-seq) or proteomics to identify pathway-specific biomarkers (e.g., caspase activation for apoptosis) .
- Dose-dependency checks : Testing sub-lethal vs. lethal concentrations to distinguish primary vs. secondary effects .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other marine toxins?
Co-exposure studies require factorial designs (e.g., 2x2 matrices of this compound and okadaic acid). Outcomes are analyzed via isobolograms or Chou-Talalay combination indices to classify interactions (additive, synergistic, antagonistic). Cell viability assays (MTT or Alamar Blue) must control for pH and solvent interference .
Q. How can predictive models improve risk assessment of this compound in dynamic marine environments?
Computational models integrate toxin concentration data with environmental variables (temperature, algal bloom cycles). Machine learning algorithms (e.g., random forests) train on historical datasets to predict toxin accumulation in shellfish. Validation involves cross-checking model outputs against field sampling results from diverse biogeographic regions .
Q. What strategies validate novel biomarkers for this compound exposure in non-model organisms?
Biomarker discovery employs untargeted metabolomics/lipidomics to identify dysregulated pathways (e.g., phospholipid metabolism). Candidate biomarkers are validated using targeted LC-MS/MS in controlled exposure experiments, with statistical rigor (e.g., false discovery rate correction) to minimize type I errors .
Q. How do environmental factors influence the genomic regulation of this compound production in dinoflagellates?
Transcriptomic studies (RNA-seq) under varying nutrient conditions (N/P ratios) and light regimes identify toxin-biosynthesis genes (e.g., polyketide synthases). CRISPR interference or RNAi knockdowns confirm gene function, while qPCR tracks expression dynamics over diurnal cycles .
Methodological Notes
- Data Contradictions : Prioritize studies adhering to the "PICOT" framework (Population: specific cell/organism; Intervention: toxin concentration; Comparison: controls/co-toxins; Outcome: measurable endpoints; Time: exposure duration) to ensure comparability .
- Ethical Replication : Follow journal guidelines (e.g., Beilstein Journal) for detailed experimental protocols, including raw data deposition and statistical code sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
